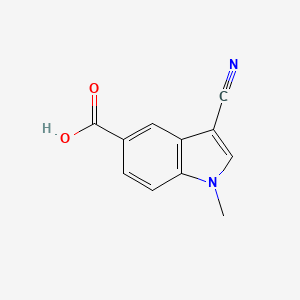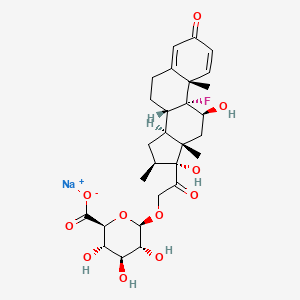
2-Amino-4-ethynylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-ethynylbenzaldehyde is an organic compound with the molecular formula C9H7NO. It is a derivative of benzaldehyde, featuring an amino group at the second position and an ethynyl group at the fourth position on the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-ethynylbenzaldehyde typically involves the Sonogashira coupling reaction. This method starts with 4-bromobenzaldehyde, which reacts with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide to form 4-(trimethylsilyl)ethynylbenzaldehyde. The trimethylsilyl group is then removed using a base to yield 4-ethynylbenzaldehyde.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-4-ethynylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethynyl group can participate in Sonogashira coupling reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts and copper iodide are commonly used in Sonogashira coupling reactions.
Major Products:
Oxidation: 2-Amino-4-ethynylbenzoic acid.
Reduction: 2-Amino-4-ethynylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
2-Amino-4-ethynylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Its derivatives are explored for potential therapeutic applications, including enzyme inhibitors and anticancer agents.
Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-ethynylbenzaldehyde involves its reactivity with various biological molecules. The ethynyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
4-Ethynylbenzaldehyde: Lacks the amino group, making it less reactive in certain biological applications.
2-Amino-4-methylbenzaldehyde: Lacks the ethynyl group, resulting in different reactivity and applications.
Uniqueness: 2-Amino-4-ethynylbenzaldehyde is unique due to the presence of both the amino and ethynyl groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. This dual functionality allows for a broader range of modifications and interactions compared to its similar compounds.
Propiedades
Fórmula molecular |
C9H7NO |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
2-amino-4-ethynylbenzaldehyde |
InChI |
InChI=1S/C9H7NO/c1-2-7-3-4-8(6-11)9(10)5-7/h1,3-6H,10H2 |
Clave InChI |
WUHVEYVTWNJAEA-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=C(C=C1)C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13451744.png)
![6-((tert-butyldimethylsilyl)oxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13451749.png)

![tert-butyl N-[(5-cyanopyrazin-2-yl)methyl]carbamate](/img/structure/B13451765.png)

![6,13-Bis[2-(pyridin-2-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13451776.png)
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanol](/img/structure/B13451781.png)
![tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate](/img/structure/B13451789.png)
![6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13451793.png)


